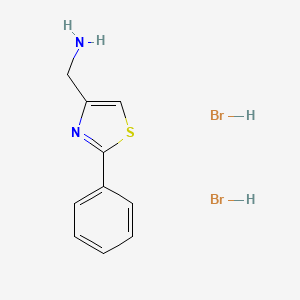
(2-Phenylthiazol-4-yl)methanamine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenylthiazol-4-yl)methanamine dihydrobromide is a chemical compound with the molecular formula C10H12Br2N2S It is a derivative of thiazole, a nitrogen-containing heterocycle, and is characterized by the presence of a phenyl group attached to the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylthiazol-4-yl)methanamine dihydrobromide typically involves the reaction of 2-phenylthiazole with formaldehyde and ammonium bromide. The reaction is carried out under acidic conditions to facilitate the formation of the methanamine group. The general steps are as follows:
Formation of the intermediate: 2-Phenylthiazole is reacted with formaldehyde in the presence of an acid catalyst to form the intermediate (2-Phenylthiazol-4-yl)methanol.
Amination: The intermediate is then treated with ammonium bromide under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Phenylthiazol-4-yl)methanamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The methanamine group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(2-Phenylthiazol-4-yl)methanamine dihydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: The compound is explored for its potential use as a fungicide or pesticide.
Wirkmechanismus
The mechanism of action of (2-Phenylthiazol-4-yl)methanamine dihydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Phenylthiazol-4-yl)methanamine dihydrochloride: Similar structure but with different counterions.
(2-Phenylthiazol-4-yl)methanol: Lacks the amine group.
(2-Phenylthiazol-4-yl)acetic acid: Contains a carboxylic acid group instead of the methanamine group.
Uniqueness
(2-Phenylthiazol-4-yl)methanamine dihydrobromide is unique due to its specific combination of a phenylthiazole core with a methanamine group and dihydrobromide counterions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)methanamine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2BrH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSRLRDPGQLRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CN.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














